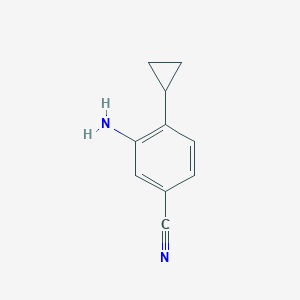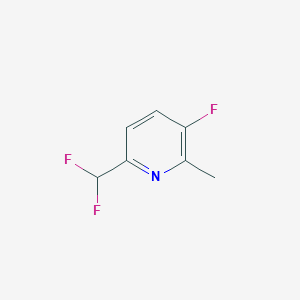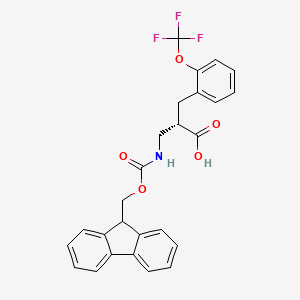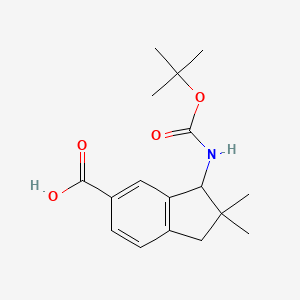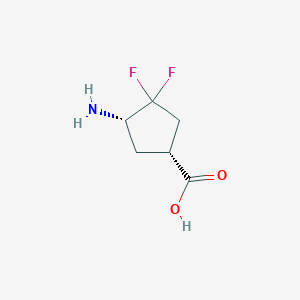
tert-Butyl (thiophen-3-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (thiophen-3-ylmethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-Butyl (thiophen-3-ylmethyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Copper-Catalyzed Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (thiophen-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: : tert-Butyl (thiophen-3-ylmethyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: : In biological research, this compound is used to study enzyme interactions and as a probe for biochemical pathways .
Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the thiophene ring.
tert-Butyl (3-aminopropyl)carbamate: Contains an aminopropyl group instead of the thiophen-3-ylmethyl group.
tert-Butyl (4-ethynylphenyl)carbamate: Features an ethynylphenyl group.
Uniqueness: tert-Butyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl N-(thiophen-3-ylmethyl)carbamate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-6-8-4-5-14-7-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
InChI Key |
IXXCPUJNVGXNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


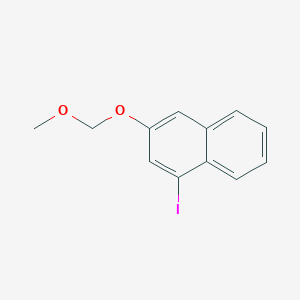
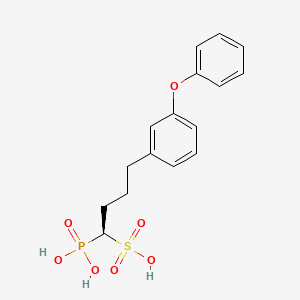
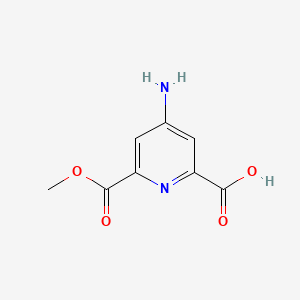
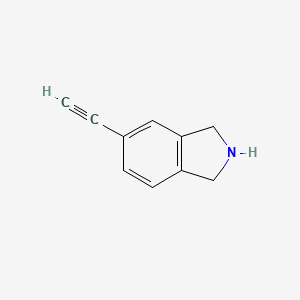
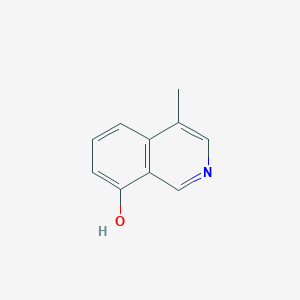
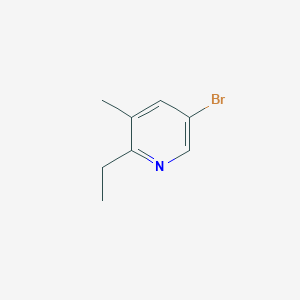
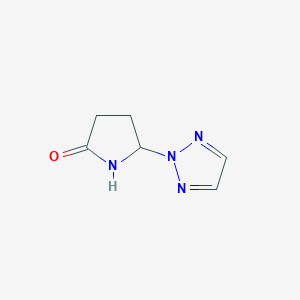
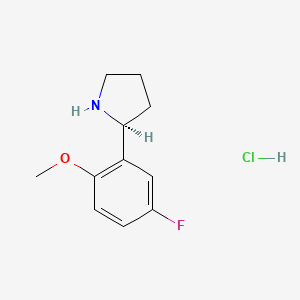
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
